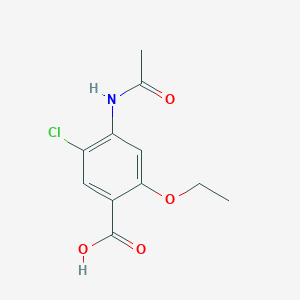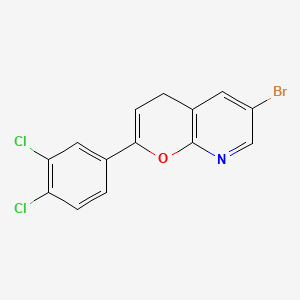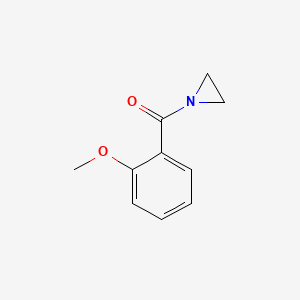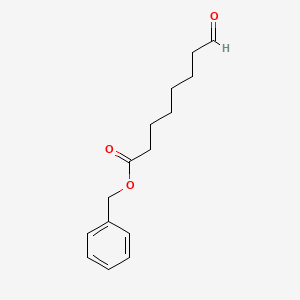
benzyl8-oxooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
benzyl8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by a benzyl group attached to a heptanoate chain with a formyl group at the seventh position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
benzyl8-oxooctanoate can be synthesized through several methods. One common approach involves the esterification of 7-formylheptanoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the use of 2-benzyloxypyridine as a reagent for the synthesis of benzyl esters. This method provides a mild and convenient route for the preparation of benzyl 7-formylheptanoate, avoiding the need for harsh acidic or basic conditions .
Industrial Production Methods
In an industrial setting, the production of benzyl 7-formylheptanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
benzyl8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl bromide, benzyl chloride
Major Products Formed
Oxidation: 7-carboxyheptanoate
Reduction: 7-hydroxyheptanoate
Substitution: Various substituted benzyl esters
Aplicaciones Científicas De Investigación
benzyl8-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various esters and other functionalized compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of benzyl 7-formylheptanoate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols. This reactivity makes it a useful intermediate in organic synthesis, where it can be used to introduce formyl functionality into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl acetate: An ester with a similar benzyl group but with an acetate moiety instead of a formylheptanoate chain.
Benzyl benzoate: Another ester with a benzyl group, but with a benzoate moiety.
Benzyl alcohol: The parent alcohol from which benzyl esters are derived.
Uniqueness
benzyl8-oxooctanoate is unique due to the presence of the formyl group at the seventh position of the heptanoate chain. This structural feature imparts distinct reactivity and potential applications compared to other benzyl esters. Its ability to undergo specific chemical transformations makes it a valuable compound in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C15H20O3 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
benzyl 8-oxooctanoate |
InChI |
InChI=1S/C15H20O3/c16-12-8-3-1-2-7-11-15(17)18-13-14-9-5-4-6-10-14/h4-6,9-10,12H,1-3,7-8,11,13H2 |
Clave InChI |
QTCHDLVJEFNNIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


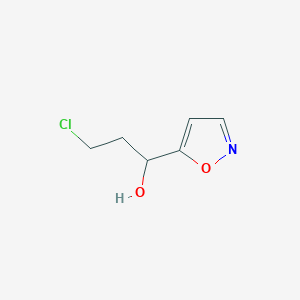
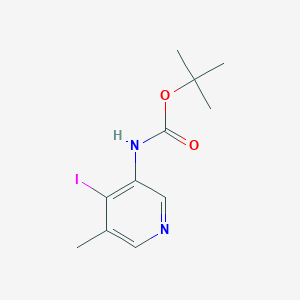
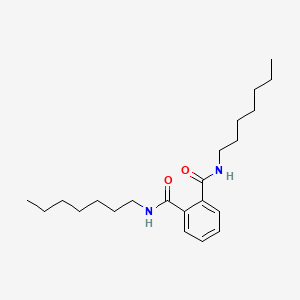
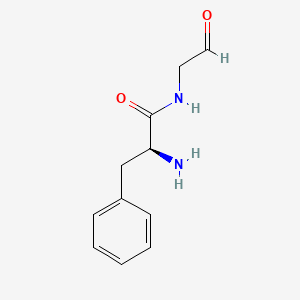
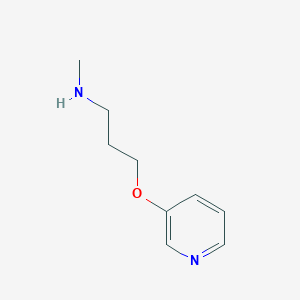
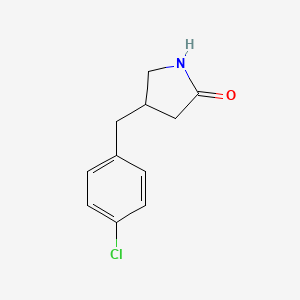
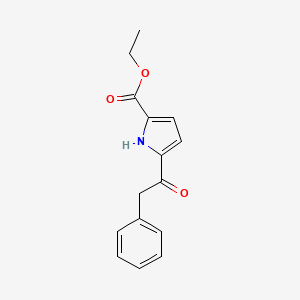
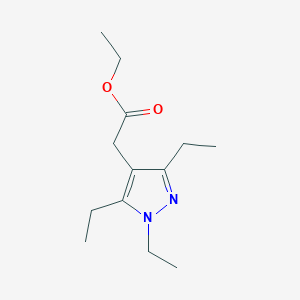
![1-[2-Chloro-2-(4-trifluoromethylphenyl)ethyl]azetidine](/img/structure/B8393412.png)
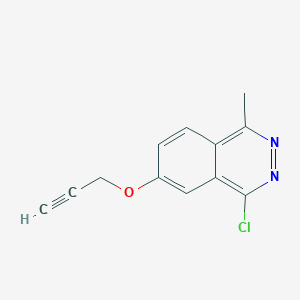
![6-fluoro-7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B8393422.png)
